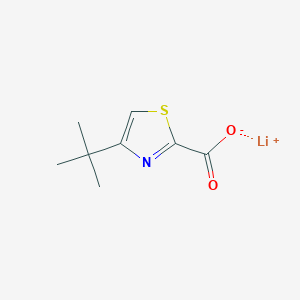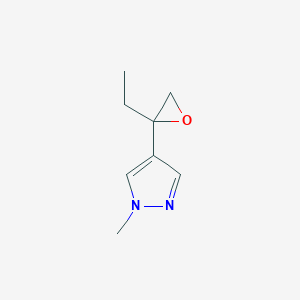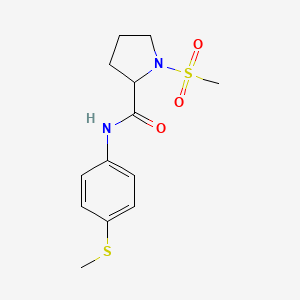
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMSSB or compound 31. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
科学的研究の応用
FMSSB has shown promising results in scientific research applications. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis. FMSSB has also been studied for its neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of FMSSB is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in various cellular processes. For example, FMSSB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. FMSSB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a protein involved in inflammation and immune response.
Biochemical and Physiological Effects:
FMSSB has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and migration of cancer cells. FMSSB has been found to reduce inflammation and oxidative stress in cells. It has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
FMSSB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been found to have low toxicity in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy as a potential treatment for various diseases.
将来の方向性
There are several future directions for the study of FMSSB. One direction is to further study its anti-cancer properties and potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Further studies are also needed to understand its mechanism of action and to design experiments to study its effects. Additionally, studies in humans are needed to determine its safety and efficacy as a potential treatment for various diseases.
合成法
FMSSB can be synthesized using various methods. The most common method involves the reaction of 4-fluorobenzoyl chloride with 2-methoxy-4-methylsulfanylbutylamine in the presence of a base. The product is then purified using column chromatography. Another method involves the reaction of 4-fluorobenzoic acid with 2-methoxy-4-methylsulfanylbutylamine in the presence of a coupling reagent such as EDCI or DCC. The product is then purified using recrystallization.
特性
IUPAC Name |
4-fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-17-12(7-8-18-2)9-15-13(16)10-3-5-11(14)6-4-10/h3-6,12H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVOQZSPCOCKKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)




![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2412610.png)

![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)





![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)